molecular formula C13H21N5O2 B4627488 4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4627488
M. Wt: 279.34 g/mol
InChI Key: PZOBJWHKUZOIQF-UHFFFAOYSA-N
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Description

4-{[(Cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives

Preparation Methods

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexylamine with ethyl 3-oxo-3-(pyrazol-1-yl)propanoate, followed by the introduction of a carboxamide group, can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-{[(Cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(Cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential as a bioactive agent with antifungal and antimicrobial properties.

    Medicine: It is being studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The molecular pathways involved can include inhibition of succinate dehydrogenase, which plays a role in mitochondrial electron transfer.

Comparison with Similar Compounds

Similar compounds to 4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as:

  • 4-amino-1-aryl-1H-pyrazole-4-carbonitriles
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • Pyrazole-4-carboxamides with different substituents

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclohexylcarbamoylamino)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-2-18-8-10(11(17-18)12(14)19)16-13(20)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H2,14,19)(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOBJWHKUZOIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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